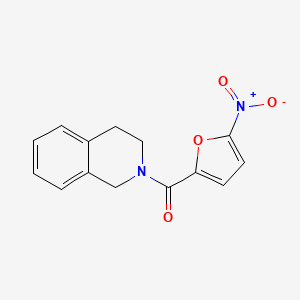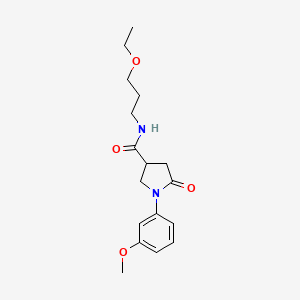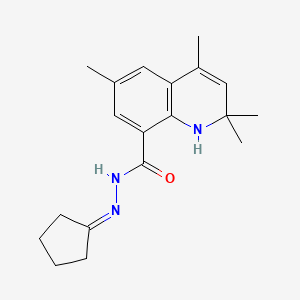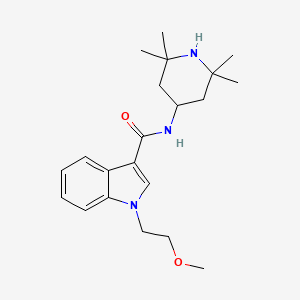
6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and piperidinylmethyl groups in the molecule suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step usually involves the use of a suitable electrophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced onto the pyridazinone core.
Attachment of the Piperidinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the piperidinylmethyl group is attached to the pyridazinone core using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridazinone core or the piperidinylmethyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce reduced pyridazinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the piperidinylmethyl group, which may affect its biological activity.
2-(Piperidin-1-ylmethyl)pyridazin-3(2H)-one: Lacks the dimethoxyphenyl group, which may influence its pharmacological properties.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
The unique combination of the dimethoxyphenyl and piperidinylmethyl groups in 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may confer distinct biological activities and therapeutic potential compared to similar compounds. This uniqueness can be attributed to the specific interactions of these functional groups with biological targets.
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-8-6-14(12-17(16)24-2)15-7-9-18(22)21(19-15)13-20-10-4-3-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3 |
InChI Key |
HOIIMXLIFZRVFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B11023594.png)

![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide](/img/structure/B11023598.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11023601.png)

![Dimethyl 5-({[2-(acetyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11023613.png)


![2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11023639.png)


![7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11023663.png)
